N-(2-adamantyl)cyclobutanecarboxamide
Description
N-(2-Adamantyl)cyclobutanecarboxamide is a cyclobutanecarboxamide derivative featuring a bulky adamantyl substituent. Cyclobutanecarboxamides are characterized by a strained cyclobutane ring fused to a carboxamide group, which influences their stereochemical and electronic properties. The adamantyl moiety, a bicyclic hydrocarbon, is known to enhance lipophilicity and metabolic stability, making it valuable in pharmaceutical design .
Properties
IUPAC Name |
N-(2-adamantyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c17-15(11-2-1-3-11)16-14-12-5-9-4-10(7-12)8-13(14)6-9/h9-14H,1-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYIBKMEKLKQLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2C3CC4CC(C3)CC2C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)cyclobutanecarboxamide typically involves the reaction of 2-adamantylamine with cyclobutanecarboxylic acid or its derivatives. One common method is the condensation reaction between 2-adamantylamine and cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The carbonyl group in the cyclobutanecarboxamide can be reduced to form corresponding alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic conditions.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Alcohol derivatives of cyclobutanecarboxamide.
Substitution: Substituted amides or esters.
Scientific Research Applications
N-(2-adamantyl)cyclobutanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmacologically active compound.
Industry: Utilized in the development of new materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of N-(2-adamantyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical properties of N-(2-adamantyl)cyclobutanecarboxamide and related compounds:
Key Observations:
- Adamantyl vs. Cyclopentane : The adamantyl group in N-(2-adamantyl)cyclopentanecarboxamide contributes to higher molecular weight (245.36 vs. 168.24 for pyrrolidinyl derivatives) and increased steric hindrance, which may affect binding interactions in biological systems .
- For example, N-(2-aminoethyl)cyclobutanecarboxamide (MW 142.20) is smaller and more hydrophilic .
- Synthetic Efficiency : N-(2-Adamantyl)cyclopentanecarboxamide was synthesized with a 92% yield using carbodiimide coupling reagents (HOBt/EDC), suggesting robust methodology for adamantyl-containing amides .
Physicochemical and Spectroscopic Comparisons
- Thermal Stability: The adamantyl analog exhibits a high melting point (203–204°C), indicative of strong intermolecular interactions due to its rigid structure. Pyrrolidinyl and aminoethyl derivatives likely have lower melting points, though data are unavailable .
- Spectroscopic Data :
- N-(2-Adamantyl)cyclopentanecarboxamide :
- ¹H-NMR (CDCl₃) : Peaks at δ 1.60–2.10 (adamantyl protons), δ 2.30–2.80 (cyclopentane protons).
- ¹³C-NMR: Distinct signals for adamantyl carbons (δ 30–45 ppm) and cyclopentane carbons (δ 25–35 ppm) . N-(2-Aminoethyl)cyclobutanecarboxamide: Expected NMR signals for the aminoethyl group (δ 2.50–3.50 for NH₂ and CH₂ groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
